Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

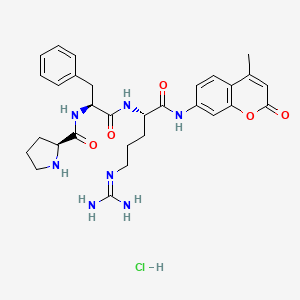

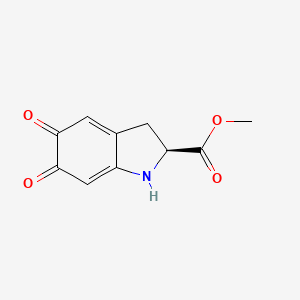

Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride is a synthetic peptide substrate widely used in biochemical research. It is known for its fluorogenic properties, making it a valuable tool in enzymatic assays. The compound is particularly useful in studying protease activity, including kallikreins and cathepsins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride involves the coupling of amino acids proline, phenylalanine, and arginine with 7-amido-4-methylcoumarin. The process typically includes the following steps:

Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups.

Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups are removed to yield the desired peptide.

Coumarin Attachment: The peptide is then coupled with 7-amido-4-methylcoumarin.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the amide bond between arginine and 7-amido-4-methylcoumarin results in the release of the fluorescent 7-amido-4-methylcoumarin.

Common Reagents and Conditions

Proteases: Enzymes such as kallikreins, cathepsins, and trypsin.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.

Temperature: Reactions are typically carried out at 37°C.

Major Products

The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which exhibits fluorescence and can be quantitatively measured.

Scientific Research Applications

Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride has diverse applications in scientific research:

Biochemistry: Used as a fluorogenic substrate to study the activity of proteases such as kallikreins and cathepsins.

Medicine: Employed in diagnostic assays to measure enzyme activity in biological samples.

Pharmacology: Utilized in drug discovery to screen for protease inhibitors.

Molecular Biology: Applied in kinetic experiments to understand enzyme mechanisms.

Mechanism of Action

The compound acts as a substrate for proteases. Upon enzymatic cleavage, the amide bond between arginine and 7-amido-4-methylcoumarin is broken, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be detected and measured, providing insights into enzyme activity and kinetics.

Comparison with Similar Compounds

Similar Compounds

- Z-Phe-Arg 7-amido-4-methylcoumarin hydrochloride

- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride

- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride

Uniqueness

Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteases. Its high sensitivity and specificity in detecting protease activity set it apart from other similar compounds.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H/t22-,23-,24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFPUTDFLKFOBA-NYTZCTPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)

![2-Methyl-6,8-dihydroimidazo[4,5-e][1,3]benzothiazole-7-thione](/img/structure/B568176.png)

![[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568186.png)